1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play crucial roles in binding to these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives. What sets 1-(2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone apart is its unique combination of these two rings, which may confer distinct biological activities and pharmacokinetic properties. Examples of similar compounds are pyrrolidine-2-one and pyrrolidine-2,5-diones .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-[6-(butan-2-ylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-4-11(2)17-15-8-7-13(10-16-15)14-6-5-9-18(14)12(3)19/h7-8,10-11,14H,4-6,9H2,1-3H3,(H,16,17) |
InChI Key |
UBIMIYZUEMEIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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